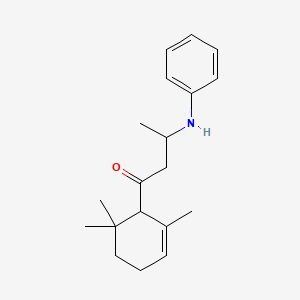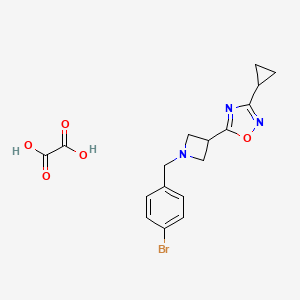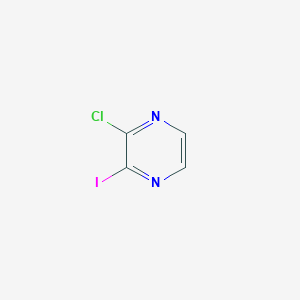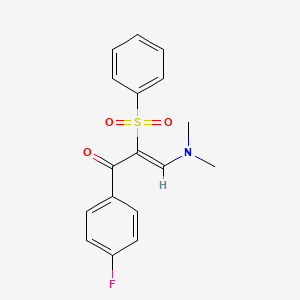
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a role in pain, anxiety, and inflammation. URB597 has been studied for its potential therapeutic applications in pain management, anxiety disorders, and addiction.
Wirkmechanismus
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one works by inhibiting FAAH, the enzyme responsible for breaking down anandamide. By inhibiting FAAH, 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one increases levels of anandamide in the brain, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has been shown to increase levels of anandamide in the brain, leading to analgesic and anxiolytic effects. In addition, 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has been shown to reduce inflammation and oxidative stress in animal models. 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has also been studied for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one is its selectivity for FAAH, which reduces the risk of off-target effects. However, 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has a short half-life and may require frequent dosing in order to maintain therapeutic effects. In addition, 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has not yet been studied extensively in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one. One area of interest is its potential use in pain management, as it has been shown to have analgesic effects in animal models. Another area of interest is its potential use in anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one may have potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the safety and efficacy of 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one in humans.
Synthesemethoden
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one can be synthesized through a multi-step process involving the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with phenylhydrazine to form 3-(phenylamino)-2,6,6-trimethylcyclohex-2-en-1-one. This intermediate is then reacted with butanone in the presence of a reducing agent to yield 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one.
Wissenschaftliche Forschungsanwendungen
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has been extensively studied for its potential therapeutic applications. In preclinical studies, 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has been shown to increase levels of anandamide in the brain, leading to analgesic and anxiolytic effects. 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has also been studied for its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
3-anilino-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-14-9-8-12-19(3,4)18(14)17(21)13-15(2)20-16-10-6-5-7-11-16/h5-7,9-11,15,18,20H,8,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBIQJHHBVOTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C(=O)CC(C)NC2=CC=CC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402505 |
Source


|
| Record name | 3-(phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one | |
CAS RN |
6153-55-5 |
Source


|
| Record name | 3-(phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperidin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2789163.png)
![6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2789164.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea](/img/structure/B2789167.png)
![4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(2-(piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2789172.png)

![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2789174.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2789179.png)
![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2789181.png)
![2-Chloro-1-(4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl)ethanone](/img/structure/B2789182.png)
